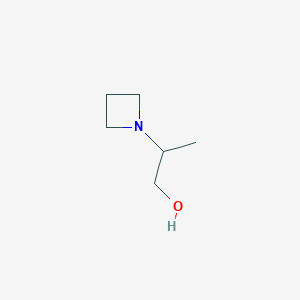

2-(Azetidin-1-yl)propan-1-ol

CAS No.: 1849348-02-2

Cat. No.: VC7091375

Molecular Formula: C6H13NO

Molecular Weight: 115.176

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1849348-02-2 |

|---|---|

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.176 |

| IUPAC Name | 2-(azetidin-1-yl)propan-1-ol |

| Standard InChI | InChI=1S/C6H13NO/c1-6(5-8)7-3-2-4-7/h6,8H,2-5H2,1H3 |

| Standard InChI Key | FVLFVONOIGORQV-UHFFFAOYSA-N |

| SMILES | CC(CO)N1CCC1 |

Introduction

Molecular Structure and Physicochemical Properties

Structural Analysis

2-(Azetidin-1-yl)propan-1-ol (IUPAC name: (2S)-2-(azetidin-1-yl)propan-1-ol) consists of an azetidine ring (a saturated four-membered ring with three carbon atoms and one nitrogen atom) bonded to a hydroxyl-bearing propane chain. The hydroxyl group occupies the terminal position (propan-1-ol), while the azetidine moiety attaches to the second carbon, creating a chiral center at C2. This stereochemistry is critical for its interactions in biological systems and synthetic applications .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃NO | |

| Molecular Weight | 115.18 g/mol | |

| CAS Number | 6462EA (enantiomer-specific) | |

| Density | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

The compound’s stereochemistry is defined by the (2S) configuration in the AK Scientific product, highlighting the importance of enantiopure synthesis for targeted applications .

Synthesis and Industrial Production

Reductive Cyclization of Imines

Azetidines are commonly synthesized via reductive cyclization of imines using sodium borohydride or similar agents. For example, Salgado et al. demonstrated that N-alkylidene-(2,3-dibromo-2-methylpropyl)amines undergo cyclization to form azetidines under reflux conditions in methanol . Adapting this method, 2-(Azetidin-1-yl)propan-1-ol could be synthesized from a brominated propanol precursor and an appropriate amine.

Alkylation of Azetidine

Alkylation of azetidine with epoxides or halohydrins represents another viable route. For instance, the reaction of azetidine with propylene oxide derivatives could yield the target compound through nucleophilic ring-opening. This method parallels the synthesis of 3-(Azetidin-1-yl)propan-1-ol, where propanol derivatives alkylate the azetidine nitrogen.

Stereoselective Synthesis

Marinetti et al. reported enantioselective azetidine synthesis using chiral catalysts like BINAP, achieving >95% enantiomeric excess . Applying similar asymmetric catalysis to 2-(Azetidin-1-yl)propan-1-ol would enable the production of stereochemically pure material, essential for pharmaceutical applications.

Chemical Reactivity and Functionalization

Oxidation and Derivatization

The hydroxyl group at the terminal position renders 2-(Azetidin-1-yl)propan-1-ol susceptible to oxidation, potentially forming ketones or carboxylic acids. For example, treatment with pyridinium chlorochromate (PCC) could oxidize the primary alcohol to a ketone, while stronger oxidizing agents like potassium permanganate might yield a carboxylic acid.

Nucleophilic Substitution

The azetidine nitrogen can participate in nucleophilic substitution reactions. Alkylation or acylation at this site could modify the compound’s electronic properties, enhancing its utility in drug design. For instance, reaction with methyl chloroformate would yield a carbamate derivative, altering solubility and bioavailability .

Ring-Opening Reactions

Under acidic conditions, the azetidine ring may undergo ring-opening to form linear amines. This reactivity is exploitable in synthesizing polyfunctional amines for polymer chemistry or ligand design .

| Hazard | Precautionary Measures |

|---|---|

| Skin Contact | Wear nitrile gloves; wash with soap and water |

| Eye Exposure | Use goggles; rinse with water for 15 minutes |

| Inhalation | Use fume hood; monitor air quality |

| Storage | Keep in a cool, dry place away from oxidizers |

Environmental Impact

No ecotoxicity data exists, but proper disposal via incineration is recommended to prevent environmental release .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for β-blockers and antiviral agents. Its chiral center allows for the synthesis of enantiomerically pure drugs, reducing side effects .

Polymer Chemistry

Functionalization of the hydroxyl group enables incorporation into polyesters or polyurethanes, enhancing material flexibility and biodegradability.

Ligand Design

The azetidine nitrogen coordinates to metal ions, making it valuable in catalysis. Palladium complexes of azetidine derivatives catalyze cross-coupling reactions in organic synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume